(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
Overview
Description
(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol, also known as 1-fluoro-3-oxadiazole or FOx, is a synthetic organic compound belonging to the oxadiazole class of heterocyclic compounds. It was first synthesized in the laboratory in the late 1980s and has since become a widely studied molecule due to its many potential applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. The purpose of
Scientific Research Applications
Potential Anticancer Agent
- Compounds related to (1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have been identified as novel apoptosis inducers with potential as anticancer agents. They show activity against various cancer cell lines, including breast and colorectal cancer. These compounds also have the potential to identify molecular targets for cancer treatment (Zhang et al., 2005).
Fluorescence Quenching for Aniline Sensing
- Derivatives of 1,3,4-oxadiazole, similar to the compound , have been studied for their potential in fluorescence quenching, particularly for aniline sensing. This research suggests their application in detecting aniline via fluorescence quenching (Naik, Khazi, & Malimath, 2018).
Antimicrobial Activity
- 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds, including some containing fluorinated elements, have shown effectiveness against various bacterial and fungal organisms, suggesting their potential use in developing new antimicrobial agents (Fuloria et al., 2009).
Material Science and Electronics
- Some 1,3,4-oxadiazole derivatives, related to the compound of interest, have been explored for their thermal, optical, and electrochemical properties. These findings indicate potential applications in material science, particularly in organic optoelectronic devices due to their good thermal stability and low orbital energy levels (Liu, Zhao, & Huang, 2007).
properties
IUPAC Name |
(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-6(14)10-12-9(13-15-10)7-3-2-4-8(11)5-7/h2-6,14H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKUXLYGBOOPHJ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=NO1)C2=CC(=CC=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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